N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine
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Overview
Description
“N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine” is a compound that is likely to be used in the field of chemistry and biochemistry. The “N-(Benzyloxycarbonyl)” part, also known as “Cbz”, is a common protecting group used in organic synthesis . It is used for the protection of amines, particularly in the synthesis of peptides . The “3-nitro-L-tyrosine” part refers to the amino acid tyrosine that has been nitrated at the 3 position of the aromatic ring .
Synthesis Analysis
The synthesis of “this compound” could involve the protection of the amine group of 3-nitro-L-tyrosine with a benzyloxycarbonyl group . This can be achieved through the reaction of 3-nitro-L-tyrosine with benzyloxycarbonyl chloride . The reaction conditions need to be optimized to achieve high yields .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzyloxycarbonyl group attached to the nitrogen of the amino group of 3-nitro-L-tyrosine . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The “this compound” compound, like other compounds with a benzyloxycarbonyl protecting group, can undergo reactions where the protecting group is removed. For instance, penicillin acylases from both Alcaligenes faecalis and Escherichia coli are capable of removing the N-benzyloxycarbonyl protecting group in amino acid derivatives under mild conditions without the use of toxic reagents .Properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-15-7-6-12(9-14(15)19(24)25)8-13(16(21)22)18-17(23)26-10-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,18,23)(H,21,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIBRCVRSTDJX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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